N-(tert-butyl)-2-chlorobenzenesulfonamide
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Overview
Description
N-(tert-butyl)-2-chlorobenzenesulfonamide is an organic compound with the molecular formula C10H14ClNO2S. It is a sulfonamide derivative, characterized by the presence of a tert-butyl group, a chlorine atom, and a sulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-chlorobenzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, efficient mixing, and precise temperature control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted sulfonamides.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include sulfinamides.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
N-(tert-butyl)-2-chlorobenzenesulfonamide is used in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The tert-butyl group provides steric hindrance, enhancing the selectivity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2-bromobenzene-1-sulfonamide
- N-tert-butyl-2-fluorobenzene-1-sulfonamide
- N-tert-butyl-2-iodobenzene-1-sulfonamide
Uniqueness
N-(tert-butyl)-2-chlorobenzenesulfonamide is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromine, fluorine, or iodine counterparts. The chlorine atom’s moderate electronegativity and size make it suitable for various substitution and coupling reactions, providing versatility in synthetic applications.
Properties
IUPAC Name |
N-tert-butyl-2-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUUVCUQPZOFHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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